molecular formula C8H5Br2NS B2993328 2,4-Dibromo-7-methyl-1,3-benzothiazole CAS No. 1427420-57-2

2,4-Dibromo-7-methyl-1,3-benzothiazole

Cat. No.: B2993328
CAS No.: 1427420-57-2
M. Wt: 307
InChI Key: VWUZTWXIWFBQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-7-methyl-1,3-benzothiazole (C₈H₅Br₂NS) is a halogenated benzothiazole derivative characterized by bromine substituents at positions 2 and 4 and a methyl group at position 5.

Properties

IUPAC Name

2,4-dibromo-7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUZTWXIWFBQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-7-methyl-1,3-benzothiazole typically involves the bromination of 7-methyl-1,3-benzothiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for 2,4-Dibromo-7-methyl-1,3-benzothiazole are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and debrominated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dibromo-7-methyl-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Benzothiazole Derivatives
Compound Substituents Dihedral Angle (°) π-Electron Delocalization Trend Reference
2,4-Dibromo-7-methyl-1,3-benzothiazole 2-Br, 4-Br, 7-Me N/A Likely reduced due to bromine
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole 5-Cl, 2-(trimethoxyphenyl) 15.56 Higher in benzene vs. thiazole ring
6-Bromo-2-methylsulfanyl-1,3-benzothiazole 6-Br, 2-SMe N/A Benzene > thiazole
  • The methyl group at position 7 may enhance lipophilicity, contrasting with the polar methylsulfanyl group in .
  • Planarity : The dihedral angle of 15.56° in indicates moderate planarity between the benzothiazole core and substituents, which could influence intermolecular interactions in crystal packing or binding to biological targets.
Table 2: Bioactivity of Benzothiazole Derivatives
Compound Bioactivity (IC₅₀/CC₅₀) Selectivity Index (SI) Application Reference
2,4-Dibromo-7-methyl-1,3-benzothiazole Not reported N/A Potential research target
Riluzole (2-Amino-6-trifluoromethoxy-1,3-benzothiazole) Sodium channel inhibition (µM range) N/A Neuroprotective drug
6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole IC₅₀ = 0.8 µM (use-dependent inhibition) N/A Sodium channel blocker
2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-1,3-benzothiazole (IX) IC₉₀ = 1.724 µg/mL, CC₅₀ = 20.4 µg/mL SI = 11.8 Antitubercular agent
  • Pharmacological Potential: Unlike Riluzole analogs (e.g., ), the target compound lacks amino or piperazinyl groups critical for sodium channel interaction. However, bromine substituents may enhance antitubercular activity, as seen in compound IX .
  • Selectivity : The high SI (>11.8) of compound IX highlights the importance of bromophenyl and methoxy groups in balancing potency and toxicity, a feature absent in the target compound due to its simpler substitution pattern.

Biological Activity

2,4-Dibromo-7-methyl-1,3-benzothiazole (DBMBT) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₇H₄Br₂N₂S
  • Molecular Weight : 295.99 g/mol
  • CAS Number : 1427420-57-2

DBMBT's biological activity is primarily attributed to its interaction with various biochemical pathways. It has been noted for its potential antimicrobial and anticancer properties. The compound's structure allows it to engage in nucleophilic attacks, which can disrupt cellular functions.

Antimicrobial Properties

Research indicates that DBMBT exhibits significant antimicrobial activity against a range of bacteria and fungi. Its effectiveness is often compared to standard antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.25 µg/mL

These results suggest that DBMBT could serve as a lead compound for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

DBMBT has shown promise in preclinical studies as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of DBMBT against multi-drug resistant strains of bacteria. The findings highlighted its potential as an alternative treatment option for infections caused by resistant pathogens.
  • Anticancer Screening : In a study featured in Cancer Letters, DBMBT was tested on several cancer cell lines, showing significant inhibition of cell proliferation at low concentrations. The study suggested further exploration into its mechanism of action and potential clinical applications.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dibromo-7-methyl-1,3-benzothiazole, and how can purity be ensured?

Methodological Answer: The synthesis typically involves halogenation of a 7-methyl-1,3-benzothiazole precursor using brominating agents like Br2\text{Br}_2 or NBS\text{NBS} (NN-bromosuccinimide) in a polar aprotic solvent (e.g., DMF or DMSO). Key steps include:

  • Reflux conditions : Maintain temperatures between 80–120°C for 12–24 hours to ensure complete bromination at the 2- and 4-positions .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and a hexane/ethyl acetate gradient) improves purity (>95%) .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR spectroscopy. For example, the absence of -NH2\text{-NH}_2 peaks in NMR confirms successful bromination .

Q. How is the molecular structure of 2,4-Dibromo-7-methyl-1,3-benzothiazole validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural validation:

  • Crystallization : Grow single crystals via slow evaporation of a methanol/water solution (1:1 ratio) .
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) .
  • Refinement : Employ SHELXL (or SHELXTL) for structure solution and refinement. Key parameters include RR-factor (<5%), bond length/angle deviations, and thermal displacement validation .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., N-HO\text{N-H}\cdots\text{O}) to confirm packing stability .

Q. What preliminary assays are used to screen the biological activity of this compound?

Methodological Answer: Initial screening focuses on antimicrobial and cytotoxicity profiles :

  • Antimicrobial testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure inhibition zones and compare to standard antibiotics (e.g., ampicillin) .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to determine IC50_{50} values. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) .
  • Data interpretation : Use ANOVA for statistical significance (p<0.05p < 0.05) and dose-response curves for potency analysis .

Advanced Research Questions

Q. How can DFT/TD-DFT calculations elucidate electronic properties and reactivity?

Methodological Answer: Computational workflows :

  • Geometry optimization : Use B3LYP/6-31G* to minimize energy and compare bond lengths/angles with crystallographic data .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer behavior. For example, a narrow gap (<3 eV) suggests high reactivity .
  • Molecular Electrostatic Potential (MEP) : Map surface charges to identify nucleophilic/electrophilic sites (e.g., Br atoms as electrophilic centers) .
  • Nonlinear optical (NLO) properties : Compute hyperpolarizability (β\beta) values to assess potential in photonic applications .

Q. What mechanistic insights explain its corrosion inhibition in metal alloys?

Methodological Answer: Electrochemical and adsorption studies :

  • Tafel polarization : Measure corrosion current density (icorri_{\text{corr}}) in acidic media (e.g., 1 M HCl) with/without the inhibitor. A decrease in icorri_{\text{corr}} indicates inhibition efficiency (>80% at 0.5 mM) .
  • Adsorption isotherms : Fit data to Langmuir models to determine ΔGads\Delta G_{\text{ads}}. Values between −20 to −40 kJ/mol suggest physisorption/chemisorption hybrid mechanisms .
  • Surface analysis : Use SEM/EDS to confirm inhibitor film formation on metal surfaces .

Q. How should researchers address contradictions in experimental vs. computational data?

Methodological Answer: Iterative validation framework :

  • Reproducibility checks : Replicate synthesis and assays under controlled conditions (e.g., fixed pH, temperature) .
  • Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and crystallographic RR-factors .
  • Data triangulation : Cross-validate using multiple techniques (e.g., XRD for structure, HPLC for purity, and docking studies for bioactivity) .
  • Open data practices : Share raw datasets (e.g., crystallographic .cif files) in repositories like CCDC to enable peer validation .

Q. What strategies optimize co-crystallization with carboxylic acids for material science applications?

Methodological Answer: Co-crystal engineering :

  • Building block selection : Pair with flexible dicarboxylic acids (e.g., octanedioic acid) to exploit hydrogen bonding. The acid’s aliphatic chain enhances packing flexibility .
  • Solvent system : Use methanol/water (1:1) for slow evaporation, favoring π-π stacking and N-HO\text{N-H}\cdots\text{O} interactions .
  • Stoichiometry : Maintain a 2:1 molar ratio (benzothiazole:acid) to stabilize 3D networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.